N-(Acetoxymethyl)-4-chlorobenzamide
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Overview
Description
N-(Acetoxymethyl)-4-chlorobenzamide is a chemical compound that is commonly used in scientific research. It is a derivative of 4-chlorobenzamide and is known for its ability to modify the biochemical and physiological effects of various molecules.
Mechanism Of Action
The mechanism of action of N-(Acetoxymethyl)-4-chlorobenzamide is not fully understood. However, it is known to modify the biochemical and physiological effects of various molecules by binding to specific sites on the molecules.
Biochemical And Physiological Effects
N-(Acetoxymethyl)-4-chlorobenzamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using N-(Acetoxymethyl)-4-chlorobenzamide in lab experiments is its ability to modify the biochemical and physiological effects of various molecules. This allows researchers to study the effects of these molecules in a more controlled manner. However, one limitation is that the mechanism of action of N-(Acetoxymethyl)-4-chlorobenzamide is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are many future directions for the use of N-(Acetoxymethyl)-4-chlorobenzamide in scientific research. One direction is the synthesis of other compounds that have potential therapeutic applications. Another direction is the study of the mechanism of action of N-(Acetoxymethyl)-4-chlorobenzamide, which could lead to a better understanding of its biochemical and physiological effects. Additionally, the use of N-(Acetoxymethyl)-4-chlorobenzamide in combination with other compounds could lead to the development of new therapies for various diseases.
Synthesis Methods
The synthesis of N-(Acetoxymethyl)-4-chlorobenzamide involves the reaction of 4-chlorobenzamide with acetic anhydride and paraformaldehyde in the presence of a catalyst. The reaction results in the formation of N-(Acetoxymethyl)-4-chlorobenzamide, which can be purified through recrystallization.
Scientific Research Applications
N-(Acetoxymethyl)-4-chlorobenzamide has various scientific research applications. It is commonly used as a chemical modifier to study the biochemical and physiological effects of various molecules. It is also used in the synthesis of other compounds that have potential therapeutic applications.
properties
CAS RN |
103369-09-1 |
---|---|
Product Name |
N-(Acetoxymethyl)-4-chlorobenzamide |
Molecular Formula |
C10H10ClNO3 |
Molecular Weight |
227.64 g/mol |
IUPAC Name |
[(4-chlorobenzoyl)amino]methyl acetate |
InChI |
InChI=1S/C10H10ClNO3/c1-7(13)15-6-12-10(14)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3,(H,12,14) |
InChI Key |
SYHFHUDMXDPQKQ-UHFFFAOYSA-N |
SMILES |
CC(=O)OCNC(=O)C1=CC=C(C=C1)Cl |
Canonical SMILES |
CC(=O)OCNC(=O)C1=CC=C(C=C1)Cl |
Other CAS RN |
103369-09-1 |
synonyms |
N-(acetoxymethyl)-4-chlorobenzamide N-ACME-4-chlorobenzamide |
Origin of Product |
United States |
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